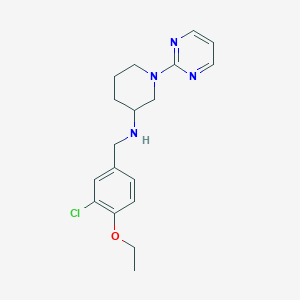![molecular formula C22H31NO3S B6047918 2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B6047918.png)
2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ETP-46464 and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action for ETP-46464 involves its ability to bind to the MDM2 protein and inhibit its activity. This, in turn, leads to the stabilization and activation of the p53 protein, which plays a crucial role in the regulation of cell growth and division. By restoring the function of p53, ETP-46464 may help to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
ETP-46464 has been found to have various biochemical and physiological effects, including the inhibition of MDM2 activity, the stabilization and activation of p53, and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ETP-46464 in lab experiments is its specificity for the MDM2 protein, which may help to reduce off-target effects. However, one limitation is that this compound may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for research on ETP-46464, including:
1. Further investigation of its potential applications in cancer research, including its efficacy in different cancer types and its potential use in combination with other cancer treatments.
2. Studies on its mechanisms of action, including its effects on other proteins and pathways involved in cancer development and progression.
3. Development of new synthetic methods for ETP-46464 that may improve its yield and purity.
4. Investigation of its potential applications in other areas of research, such as inflammation and oxidative stress.
In conclusion, ETP-46464 is a promising compound that has been studied for its potential applications in scientific research, particularly in the field of cancer research. Further research is needed to determine its efficacy in different cancer types and to explore its mechanisms of action and potential applications in other areas of research.
Métodos De Síntesis
The synthesis method for ETP-46464 involves several steps, including the reaction of 2-methoxyaniline with cyclohexanone in the presence of a catalyst. The resulting product is then reacted with butyryl chloride and ethylthiol to form the final compound.
Aplicaciones Científicas De Investigación
ETP-46464 has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. By inhibiting the activity of MDM2, ETP-46464 may help to restore the function of p53 and prevent the growth and spread of cancer cells.
Propiedades
IUPAC Name |
(2E)-5-(2-ethylsulfanylpropyl)-2-(1-hydroxybutylidene)-3-(2-methoxyphenyl)iminocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3S/c1-5-9-19(24)22-18(23-17-10-7-8-11-21(17)26-4)13-16(14-20(22)25)12-15(3)27-6-2/h7-8,10-11,15-16,24H,5-6,9,12-14H2,1-4H3/b22-19+,23-18? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWQSRMFLKMWTP-WJDXPILSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NC2=CC=CC=C2OC)CC(CC1=O)CC(C)SCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NC2=CC=CC=C2OC)CC(CC1=O)CC(C)SCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-5-(2-ethylsulfanylpropyl)-2-(1-hydroxybutylidene)-3-(2-methoxyphenyl)iminocyclohexan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6047838.png)
![1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone](/img/structure/B6047846.png)
![methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate](/img/structure/B6047850.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B6047853.png)
![N-[2-(1-adamantyl)ethyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6047872.png)
![N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6047881.png)

![4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6047897.png)
![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)]](/img/structure/B6047902.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B6047905.png)

![4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6047919.png)
![2-[4-(4-ethylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6047925.png)
